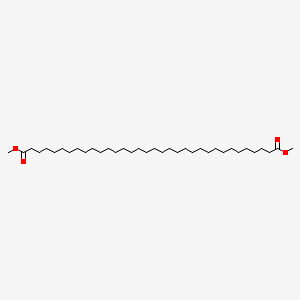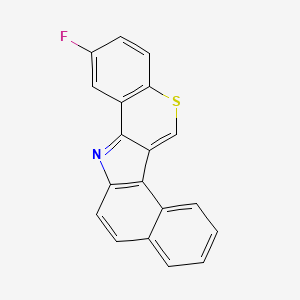
Pentan-2-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentan-2-YL dodecanoate is an organic ester compound formed from the esterification of pentan-2-ol and dodecanoic acid This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentan-2-YL dodecanoate can be synthesized through the esterification reaction between pentan-2-ol and dodecanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentan-2-YL dodecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentan-2-ol and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Pentan-2-ol and dodecanoic acid.
Reduction: Pentan-2-ol and dodecanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Pentan-2-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the flavor and fragrance industry for its fruity odor.
Mécanisme D'action
The mechanism of action of Pentan-2-YL dodecanoate in biological systems involves its interaction with cell membranes. The ester can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with membrane-bound enzymes and transport proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-yl acetate: Another ester with similar chemical properties but derived from acetic acid.
Dodecyl acetate: An ester formed from dodecanol and acetic acid, used in similar applications.
Pentan-2-yl butyrate: An ester formed from pentan-2-ol and butyric acid, also used in the flavor and fragrance industry.
Uniqueness
Pentan-2-YL dodecanoate is unique due to its specific combination of a medium-chain alcohol and a long-chain fatty acid. This gives it distinct physical and chemical properties, such as a higher boiling point and greater hydrophobicity compared to shorter-chain esters. These properties make it particularly useful in applications requiring stability and long-lasting effects.
Propriétés
Numéro CAS |
55195-18-1 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
pentan-2-yl dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-17(18)19-16(3)14-5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
MMMPIDDNNZYIOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
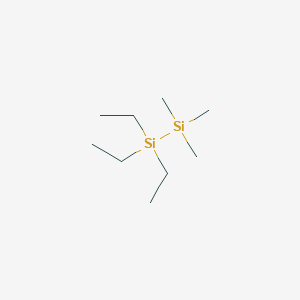
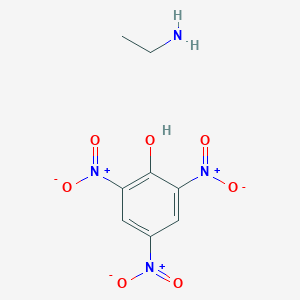
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

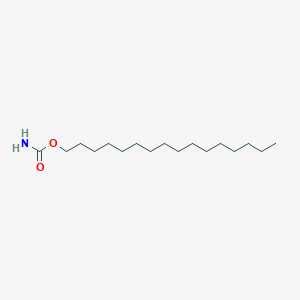



![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
